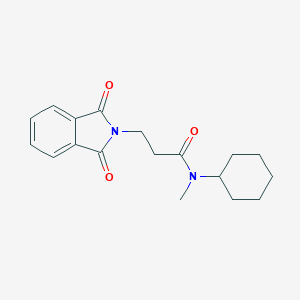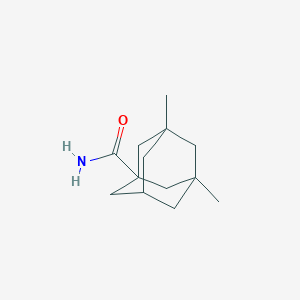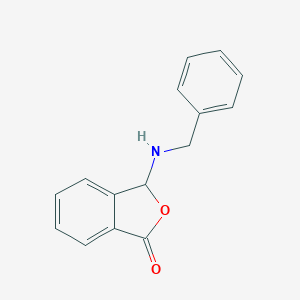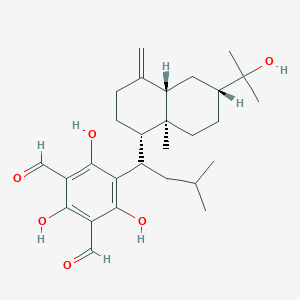![molecular formula C26H20N2O5 B241883 Methyl 4-[7-methyl-2-(6-methyl-2-pyridyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B241883.png)
Methyl 4-[7-methyl-2-(6-methyl-2-pyridyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[7-methyl-2-(6-methyl-2-pyridyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of chromenopyrrols and has shown promising results in various studies.
作用機序
The mechanism of action of Methyl 4-[7-methyl-2-(6-methyl-2-pyridyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by modulating various signaling pathways. For example, it has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. It has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has shown various biochemical and physiological effects in different studies. Some of the effects include:
1. Reduction in inflammation: this compound has been shown to reduce inflammation in various animal models of inflammation.
2. Inhibition of cancer cell proliferation: this compound has been shown to inhibit the proliferation of various cancer cell lines.
3. Neuroprotective effects: this compound has been shown to protect against neurotoxicity in various in vitro and in vivo models.
実験室実験の利点と制限
Methyl 4-[7-methyl-2-(6-methyl-2-pyridyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has some advantages and limitations for lab experiments. Some of the advantages include its potential therapeutic properties, its ability to modulate various signaling pathways, and its availability. However, some of the limitations include its low solubility in water, its potential toxicity, and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the research on Methyl 4-[7-methyl-2-(6-methyl-2-pyridyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate. Some of the directions include:
1. Further studies on its mechanism of action: More studies are needed to fully understand the mechanism of action of this compound.
2. Development of more potent analogs: The development of more potent analogs of this compound could lead to the discovery of more effective therapeutic agents.
3. Clinical trials: Clinical trials are needed to determine the safety and efficacy of this compound in humans.
4. Combination therapy: The potential of this compound in combination therapy with other drugs should be explored.
Conclusion:
This compound is a chemical compound that has shown potential therapeutic properties in various scientific research studies. Its ability to modulate various signaling pathways makes it an attractive target for drug development. However, further studies are needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
合成法
The synthesis of Methyl 4-[7-methyl-2-(6-methyl-2-pyridyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has been described in various studies. One of the methods involves the reaction of 7-methyl-2-(6-methyl-2-pyridyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrole-1-carbaldehyde with methyl 4-bromobenzoate in the presence of a base. The reaction is carried out in a suitable solvent under reflux conditions to obtain the desired product. Other methods involve the use of different starting materials and reagents.
科学的研究の応用
Methyl 4-[7-methyl-2-(6-methyl-2-pyridyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has been studied for its potential therapeutic properties in various scientific research studies. Some of the applications include:
1. Anti-inflammatory activity: this compound has shown anti-inflammatory activity in various in vitro and in vivo studies.
2. Anti-cancer activity: this compound has shown potential anti-cancer activity in various cancer cell lines.
3. Neuroprotective activity: this compound has shown neuroprotective activity in various studies.
4. Anti-diabetic activity: this compound has shown potential anti-diabetic activity in various studies.
特性
分子式 |
C26H20N2O5 |
|---|---|
分子量 |
440.4 g/mol |
IUPAC名 |
methyl 4-[7-methyl-2-(6-methylpyridin-2-yl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C26H20N2O5/c1-14-7-12-19-18(13-14)23(29)21-22(16-8-10-17(11-9-16)26(31)32-3)28(25(30)24(21)33-19)20-6-4-5-15(2)27-20/h4-13,22H,1-3H3 |
InChIキー |
NKILSKPZXMRZGZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=CC=CC(=N4)C)C5=CC=C(C=C5)C(=O)OC |
正規SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=CC=CC(=N4)C)C5=CC=C(C=C5)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(5Z)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B241803.png)


![4-[6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B241830.png)
![6-(1-Phenylpropyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B241831.png)

![6-[2-(2-Methoxyphenyl)vinyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B241834.png)
![1-(3-chloro-2-methylphenyl)-3-methyl-4-thiophen-2-yl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B241837.png)

![2-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide](/img/structure/B241840.png)
![1-(3,4-dimethoxyphenyl)-2-[(3-phenoxypropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B241844.png)

![9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B241866.png)
